molecular formula C7H3ClF3I B1369539 1-Chloro-2-iodo-3-(trifluoromethyl)benzene CAS No. 203626-41-9

1-Chloro-2-iodo-3-(trifluoromethyl)benzene

Cat. No. B1369539
CAS RN: 203626-41-9
M. Wt: 306.45 g/mol
InChI Key: IEWCYWSKUHXVED-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3I . It is used in various chemical reactions and has a molecular weight of 306.45 .


Molecular Structure Analysis

The InChI code for 1-Chloro-2-iodo-3-(trifluoromethyl)benzene is 1S/C7H3ClF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Trifluoromethylation of Aromatic Compounds

  • Catalysis : Methyltrioxorhenium catalyzes the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, demonstrating the utility of 1-Chloro-2-iodo-3-(trifluoromethyl)benzene in facilitating such reactions (Mejía & Togni, 2012).

Synthesis of Heterocyclic Compounds

  • Benzimidazoles Synthesis : A methodology for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles starting from related compounds such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene highlights the role of similar chemicals in the creation of valuable heterocyclic compounds (Vargas-Oviedo et al., 2017).

Synthesis of Polymeric Materials

  • Fluorine-containing Polyetherimide : The synthesis and characterization of novel fluorine-containing polyetherimide from related compounds, demonstrating the relevance of 1-Chloro-2-iodo-3-(trifluoromethyl)benzene in the development of advanced polymeric materials (Yu Xin-hai, 2010).

Pharmaceutical and Pesticide Development

  • Pesticide Synthesis : The synthetic process of novel pesticides like Bistrifluron, involving related compounds, underlines the potential of 1-Chloro-2-iodo-3-(trifluoromethyl)benzene in the field of agricultural chemicals (Liu An-chan, 2015).

Material Science and Crystallography

  • Structural Analysis : Research on various fluorine-containing compounds, including structural analysis and crystalline studies, shows the broader scope of 1-Chloro-2-iodo-3-(trifluoromethyl)benzene in material science (Lynch & Mcclenaghan, 2003).

Organic Synthesis and Chemical Reactions

  • Electrophilic Substitutions : The compound is useful in electrophilic substitutions, such as the chlorination of nitrogen-containing heterocycles, demonstrating its versatility in organic synthesis (Wang et al., 2016).

Safety and Hazards

The safety information for 1-Chloro-2-iodo-3-(trifluoromethyl)benzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-chloro-2-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWCYWSKUHXVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590606
Record name 1-Chloro-2-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodo-3-(trifluoromethyl)benzene

CAS RN

203626-41-9
Record name 1-Chloro-2-iodo-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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